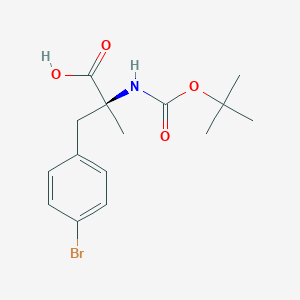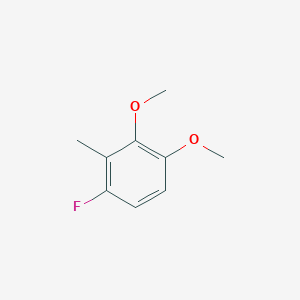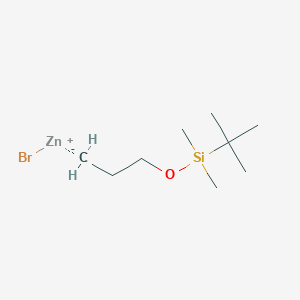
trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester, also known as TATB, is a small molecule that has been studied extensively for its potential applications in various fields of scientific research. TATB is a synthetic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a drug, as a contrast agent for imaging, and as a tool for probing biological processes.
科学研究应用
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a contrast agent for imaging, and as a drug to treat a variety of diseases. It has also been used to study the effects of drugs on the body, and to investigate the mechanisms of action of drugs.
作用机制
The exact mechanism of action of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester is not yet fully understood. However, it is believed that trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester binds to certain proteins in the body, which can then be used to activate or inhibit certain biochemical pathways. It is also believed that trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester can interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester have been studied extensively. It has been shown to have an effect on the expression of certain genes, and to modulate the activity of certain enzymes. It has also been shown to have an effect on the signaling pathways of certain hormones and neurotransmitters, which can lead to changes in behavior. In addition, trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has been shown to have an effect on the immune system, and has been used to treat a variety of diseases.
实验室实验的优点和局限性
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized. Additionally, it has a wide range of applications in scientific research. However, it can be toxic in large doses and should be handled with care.
未来方向
The potential applications of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester in scientific research are vast, and there are many possible future directions for research. Some of these include exploring its potential as a drug for treating various diseases, investigating its effects on gene expression, and studying its effects on the immune system. Additionally, further research could be done to investigate its potential as a contrast agent for imaging and its effects on the signaling pathways of certain hormones and neurotransmitters. Finally, further research could be done to study the mechanism of action of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester and to develop new synthetic methods for its synthesis.
合成方法
Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester can be synthesized via a variety of methods. The most common method involves the reaction of 4-aminotetrahydropyran-3-ylcarbamic acid with t-butyl ester, resulting in the formation of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester. This reaction can be catalyzed with either a base or an acid, depending on the desired product. In some cases, the reaction can be carried out in the presence of a solvent, such as dimethyl sulfoxide (DMSO).
属性
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




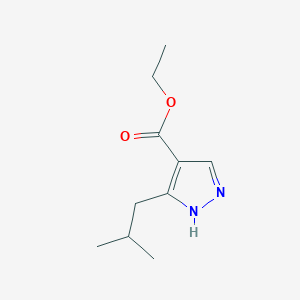

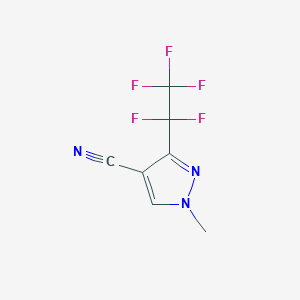
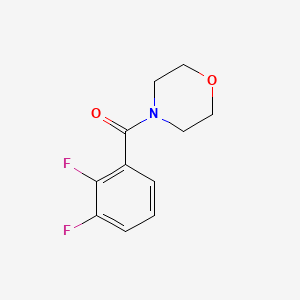
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)

